molecular formula C20H17N3O4 B2670663 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide CAS No. 690248-88-5

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide

Cat. No.: B2670663
CAS No.: 690248-88-5
M. Wt: 363.373
InChI Key: VJYWXFUEDKLLFM-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide is a synthetic small molecule featuring a 1,8-naphthalimide-derived benzo[de]isoquinoline-1,3-dione core linked to a 5-methylisoxazole moiety via a butanamide spacer. This compound belongs to a broader class of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, which exhibit diverse biological activities, including plant growth regulation, fungicidal properties, and histone deacetylase (HDAC) inhibition . Its structural uniqueness lies in the isoxazole substituent, which distinguishes it from analogs with hydroxyethyl, phenyl, or phosphonate groups.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-11-16(22-27-12)21-17(24)9-4-10-23-19(25)14-7-2-5-13-6-3-8-15(18(13)14)20(23)26/h2-3,5-8,11H,4,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWXFUEDKLLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide involves multiple steps. Typically, it starts with the preparation of the benzene-isoquinoline structure, followed by the introduction of the butanamide side chain and the isoxazole ring. Common reagents include acylating agents and oxidizing/reducing agents, under controlled temperatures and pressures.

  • Industrial Production Methods: Industrially, the compound is synthesized through large-scale organic reactions involving intermediate isolation and purification steps. Techniques such as chromatography and recrystallization are employed to ensure high purity and yield.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzo[de]isoquinoline exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .

Antitumor Activity

Compounds related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide have been studied for their antitumor effects. They are believed to act as selective inhibitors of phosphoinositide 3-kinase (PI3K), which is frequently overexpressed in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in various animal models. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a series of benzo[de]isoquinoline derivatives against common pathogens. The results indicated that specific modifications at the nitrogen and carbon positions significantly enhanced antibacterial activity. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to decreased cell survival rates .

Biological Activity

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H19N3O3
  • Molecular Weight : 373.41 g/mol
  • CAS Number : 88909-96-0

The compound exhibits biological activity primarily through its interaction with specific molecular targets in biological systems. The dioxoisoquinoline moiety is known for its ability to interact with various enzymes and receptors, potentially influencing pathways related to inflammation and cancer progression.

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds in the same chemical class. For instance, a series of 4-aminoquinolines bearing a 1,3-benzodioxole moiety demonstrated significant antifungal activity against phytopathogenic fungi at concentrations as low as 50 μg/mL. The most potent compound displayed an EC50 value significantly lower than that of established antifungal agents like azoxystrobin .

Anticancer Potential

Research indicates that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For example, studies on related isoquinoline derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Studies

StudyFindings
Antifungal Study A compound structurally related to the target showed an EC50 of 10.3 μg/mL against C. lunata, outperforming standard treatments .
Cancer Cell Line Study Isoquinoline derivatives led to a significant reduction in cell viability in breast cancer cell lines through apoptosis induction .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the isoxazole and dioxoisoquinoline moieties can significantly affect biological activity. For instance, variations in substituents on the nitrogen atoms or alterations in the carbon chain length have been shown to enhance or diminish activity against specific targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[de]isoquinoline-1,3-dione core is a common pharmacophore in multiple derivatives. Key structural variations occur at the amide-linked substituents, which critically influence biological activity and physicochemical properties:

Table 1: Key Structural Analogs and Their Properties
Compound ID/Name Substituent Biological Activity Key Findings References
Target Compound 5-Methyl-3-isoxazolyl HDAC inhibition, Plant growth promotion Potential HIV latency reversal; promotes wheat/cucumber germination
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)butanamide 2-Hydroxyethyl HDAC inhibition, HIV latency reversal IC₅₀ for HDAC1: 0.8 µM; reactivates latent HIV in vitro
Compound 4 (Sulfamoyl benzoic acid analog) Sulfamoyl benzoic acid Receptor agonism Binding affinity: −8.53 kcal/mol vs. −7.94 kcal/mol in analog
4a, 4b, 4d (Phenyl-substituted derivatives) Phenyl groups Plant growth regulation, Fungicidal Maximal germination at 25 mg/L (wheat); fungicidal at 125 mg/L
7b-C9 (Bipharmacophoric inhibitor) Dimethylpropyl, Isoxazole Cholinesterase inhibition Dual-target design enhances acetylcholinesterase inhibition
ChemBridge-5158497 N-Hydroxybutanamide HDAC inhibition Hydroxamic acid motif enhances metal coordination

Molecular Modeling and Binding Affinity

highlights the importance of substituent-driven binding affinity. The sulfamoyl benzoic acid analog (Compound 4) exhibits a 0.59 kcal/mol improvement over its predecessor due to enhanced hydrogen bonding and steric complementarity . Similarly, the target compound’s isoxazole group may optimize interactions with HDAC or plant hormone receptors.

Q & A

(Basic) What synthetic methodologies are commonly employed for synthesizing 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide, and how can reaction parameters be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[de]isoquinoline core followed by coupling with the 5-methylisoxazole moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated in analogous heterocyclic systems (e.g., 80°C, 30 minutes, DMF solvent) .
  • Optimization via Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions by analyzing interactions between parameters .

(Advanced) How can computational chemistry and reaction path search methods accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum mechanical calculations : Use density functional theory (DFT) to predict transition states and intermediates in derivatization reactions. For example, ICReDD’s workflow combines quantum chemical reaction path searches with machine learning to prioritize viable synthetic routes .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with experimental IC₅₀ values, resolving discrepancies through free-energy perturbation (FEP) calculations .

(Basic) What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., π-π stacking in benzo[de]isoquinoline cores). Single-crystal diffraction (Mo-Kα radiation, 100K) provides bond-length precision ≤0.01 Å .
  • Multinuclear NMR : Assign signals using ¹H-¹³C HSQC and HMBC to confirm regioselectivity (e.g., distinguishing isoxazole C-3 vs. C-5 substitution) .
  • IR spectroscopy : Identify carbonyl stretches (1,3-dioxo group: ~1700 cm⁻¹) and amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹) .

(Advanced) How can contradictory spectral or crystallographic data be resolved during structural validation?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., GIAO-DFT at B3LYP/6-311++G** level). Discrepancies >0.5 ppm may indicate dynamic effects (e.g., tautomerism) requiring variable-temperature NMR .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in crystallographic data to explain packing anomalies (e.g., unexpected hydrogen bonding) .

(Basic) What purification challenges arise during synthesis, and which separation techniques are most effective?

Methodological Answer:

  • Byproduct removal : Use silica gel chromatography (hexane/EtOAc gradient) to separate unreacted isoxazole precursors.
  • Membrane technologies : Tangential flow filtration (TFF) efficiently isolates high-molecular-weight impurities (>3 kDa) .
  • Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to enhance crystal purity, monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

(Advanced) What strategies ensure scalability and reproducibility in large-scale synthesis while maintaining yield?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time, adjusting feed rates dynamically .
  • Reactor design : Use continuous-flow systems with immobilized catalysts (e.g., Pd/C packed beds) to minimize catalyst leaching and improve turnover number (TON) .
  • Kinetic modeling : Derive rate equations from time-course data to identify rate-limiting steps (e.g., amide coupling) and optimize residence time .

(Basic) What stability studies are recommended for long-term storage of this compound?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways. Monitor via UPLC-MS for oxidative (e.g., dioxo group) or hydrolytic (amide bond cleavage) products .
  • Lyophilization : Improve stability of hygroscopic samples by freeze-drying and storing under argon at –20°C .

(Advanced) How can mechanistic studies clarify the compound’s role in inhibiting enzymatic targets?

Methodological Answer:

  • Stopped-flow kinetics : Measure binding rates (kₐₙ, kₒff) for enzyme inhibition (e.g., fluorescence quenching of tryptophan residues) .
  • Isotope labeling : Use ¹⁸O-labeled water in hydrolysis assays to track nucleophilic attack pathways .
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to map binding interactions (e.g., π-stacking with catalytic residues) .

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